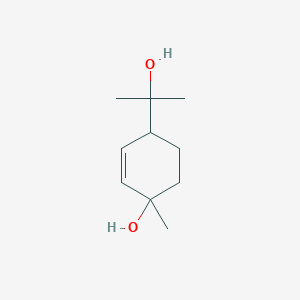

4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol

Übersicht

Beschreibung

4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol is an organic compound with the molecular formula C10H18O2 It is a derivative of cyclohexene, featuring a hydroxyl group and three methyl groups attached to the cyclohexene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol typically involves the following steps:

Starting Material: The synthesis begins with a suitable cyclohexene derivative.

Methylation: The addition of methyl groups can be carried out using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and advanced catalytic systems to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation to form ketones or aldehydes and substitution reactions—makes it valuable in synthetic organic chemistry.

Biology

Research has indicated potential biological activities for this compound. Studies focus on its interactions with enzymes and biological molecules, which could lead to discoveries regarding its mechanism of action and potential therapeutic applications. The hydroxyl group allows for hydrogen bonding with other biological entities, influencing their function.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic properties. Preliminary studies suggest it may have pharmacological effects that warrant further exploration as a precursor for drug development.

Industrial Applications

The compound is also utilized in the production of fragrances and flavors due to its unique scent profile derived from its chemical structure. Its application in specialty chemicals further underscores its versatility in industrial settings.

Case Study 1: Pharmacological Potential

Research has indicated that this compound exhibits activity against certain enzymes involved in metabolic pathways. This suggests potential applications in developing enzyme inhibitors or modulators for therapeutic use.

Case Study 2: Synthetic Applications

A study demonstrated the use of this compound as an intermediate in synthesizing marine natural products, showcasing its utility in producing complex structures that are otherwise difficult to obtain through traditional methods .

Wirkmechanismus

The mechanism of action of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- trans-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol

- cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol

- trans-p-menth-2-ene-1,8-diol

- cis-2-Menthen-1,8-diol

Uniqueness

4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of hydroxyl and methyl groups on the cyclohexene ring makes it a versatile compound with diverse applications in various fields.

Biologische Aktivität

4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol is an organic compound characterized by its unique structure, featuring a hydroxyl group and three methyl groups attached to a cyclohexene ring. This compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. Its molecular formula is C₁₀H₁₈O₂, and it exists in two stereoisomeric forms: cis and trans, each exhibiting distinct physical and chemical properties.

The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are significant for its applications in synthetic organic chemistry and potential therapeutic uses:

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones or aldehydes |

| Reduction | Lithium aluminum hydride | Alcohols or alkanes |

| Substitution | Thionyl chloride | Halides or substituted derivatives |

The presence of the hydroxyl group allows for hydrogen bonding with biological molecules, influencing their structure and function.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Enzyme Interaction

The compound has been investigated for its interactions with specific enzymes. The hydroxyl group can enhance binding affinity to target enzymes, potentially influencing their catalytic activity. This property makes it a candidate for further research in drug development.

Antioxidant Activity

Research suggests that this compound may possess antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases. The compound's structural features contribute to its ability to scavenge free radicals effectively.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound demonstrated significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods. Results indicated that the compound could serve as a potential natural preservative in food systems.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers evaluated the interaction of the compound with lipoxygenase (LOX), an enzyme involved in inflammatory processes. The results showed that this compound inhibited LOX activity in a dose-dependent manner, suggesting its potential use in anti-inflammatory therapies.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding: The hydroxyl group forms hydrogen bonds with biological macromolecules.

- Metabolic Transformation: The compound may undergo metabolic changes leading to active metabolites that exert biological effects.

- Membrane Disruption: Its hydrophobic nature allows it to interact with lipid membranes, affecting membrane integrity and function.

Eigenschaften

CAS-Nummer |

20053-40-1 |

|---|---|

Molekularformel |

C10H18O2 |

Molekulargewicht |

170.25 g/mol |

IUPAC-Name |

(1R,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C10H18O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h4,6,8,11-12H,5,7H2,1-3H3/t8-,10-/m0/s1 |

InChI-Schlüssel |

XWFVRMWMBYDDFY-WPRPVWTQSA-N |

SMILES |

CC1(CCC(C=C1)C(C)(C)O)O |

Isomerische SMILES |

C[C@]1(CC[C@H](C=C1)C(C)(C)O)O |

Kanonische SMILES |

CC1(CCC(C=C1)C(C)(C)O)O |

Key on ui other cas no. |

57030-53-2 |

Synonyme |

(R,R)-(+)-p-Menth-2-ene-1,8-diol; (+)-p-Menth-2-ene-1,8-diol; (1R,4R)-4-Hydroxy-α,α,4-trimethyl-2-cyclohexene-1-methanol; |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.